molecular formula C11H11N3O B12334980 1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-one

1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-one

Cat. No.: B12334980
M. Wt: 201.22 g/mol
InChI Key: FTSRSORGPIKDNJ-UHFFFAOYSA-N
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Description

1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one can be synthesized through a nitrosoarene-alkyne cycloaddition reaction. This reaction is typically carried out in toluene at 80°C. The product is a highly functionalized compound that can be further derivatized through various functional group interconversion procedures .

Industrial Production Methods: While specific industrial production methods for 1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-2-one is unique due to its specific triazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where it can serve as a versatile building block for the synthesis of more complex molecules.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-(4-phenyltriazol-1-yl)propan-2-one

InChI

InChI=1S/C11H11N3O/c1-9(15)7-14-8-11(12-13-14)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3

InChI Key

FTSRSORGPIKDNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=C(N=N1)C2=CC=CC=C2

Origin of Product

United States

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